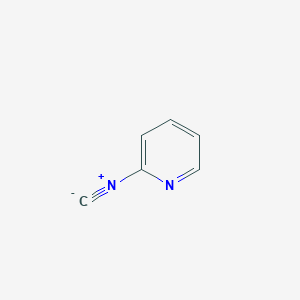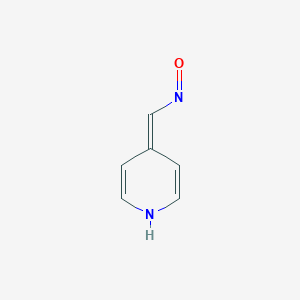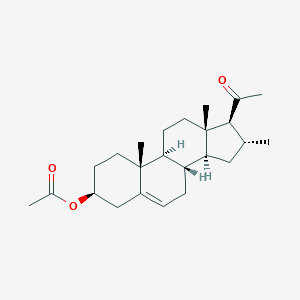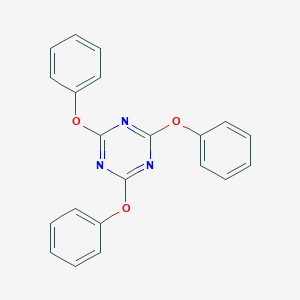![molecular formula C14H16N6O3 B167596 Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester CAS No. 1680-16-6](/img/structure/B167596.png)
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research due to its unique properties and mechanism of action. In
Mécanisme D'action
The mechanism of action of Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester involves the inhibition of various enzymes and proteins in the body. The compound binds to the active sites of these enzymes and proteins, thereby preventing their normal functioning. This leads to the disruption of various biological processes, which in turn results in the observed biological effects of the compound.
Effets Biochimiques Et Physiologiques
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antiviral properties, inhibiting the replication of various viruses. The compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to have anti-inflammatory properties, reducing inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. It has a high level of purity, making it suitable for use in various assays and experiments. However, the compound has some limitations, including its toxicity and potential side effects. Careful handling and use of appropriate protective equipment are necessary to ensure the safety of researchers working with the compound.
Orientations Futures
There are several future directions for research on Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester. One potential direction is the development of new derivatives of the compound with improved properties and efficacy. Another direction is the study of the compound's mechanism of action in more detail, including its interactions with specific proteins and enzymes. The compound's potential applications in the treatment of various diseases, including cancer and viral infections, also warrant further investigation. Additionally, the compound's use as a fluorescent probe for imaging cells and tissues could be further explored.
Conclusion:
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester is a chemical compound with potential applications in various fields of scientific research. The compound has been synthesized using a specific method and has been found to have antimicrobial, antiviral, and anticancer properties. Its mechanism of action involves the inhibition of various enzymes and proteins in the body. The compound has several advantages for lab experiments, but also has potential limitations and side effects. Future research directions include the development of new derivatives, study of the compound's mechanism of action, and investigation of its potential applications in disease treatment and imaging.
Méthodes De Synthèse
The synthesis of Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester involves the reaction between glycine and 2-azido-1H-benzimidazole-1-carbonyl chloride in the presence of butyl alcohol. The reaction is carried out under controlled conditions and requires the use of various reagents and solvents. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has potential applications in various fields of scientific research. The compound has been found to have antimicrobial, antiviral, and anticancer properties. It can be used as a tool for studying the mechanism of action of various biological processes. The compound has also been used as a fluorescent probe for imaging cells and tissues.
Propriétés
Numéro CAS |
1680-16-6 |
|---|---|
Nom du produit |
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester |
Formule moléculaire |
C14H16N6O3 |
Poids moléculaire |
316.32 g/mol |
Nom IUPAC |
butyl 2-[(2-azidobenzimidazole-1-carbonyl)amino]acetate |
InChI |
InChI=1S/C14H16N6O3/c1-2-3-8-23-12(21)9-16-14(22)20-11-7-5-4-6-10(11)17-13(20)18-19-15/h4-7H,2-3,8-9H2,1H3,(H,16,22) |
Clé InChI |
APKWSFXQFSKMEP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CNC(=O)N1C2=CC=CC=C2N=C1N=[N+]=[N-] |
SMILES canonique |
CCCCOC(=O)CNC(=O)N1C2=CC=CC=C2N=C1N=[N+]=[N-] |
Autres numéros CAS |
1680-16-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)




![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)





